デシルデカノエート

説明

Decyl decanoate, also known as capryl caprate or decanoic acid decyl ester, is a carboxylic ester . It is a natural product found in Mandragora autumnalis and Mandragora officinarum . It is used as a biochemical reagent for life science related research .

Synthesis Analysis

Decyl decanoate can be synthesized from capric acid and decyl alcohol using stannous chloride as the catalyst . The reaction conditions, including catalyst dosage, reaction temperature, molar ratio of the raw materials, and reaction time, significantly affect the esterification rate . The best results were obtained at 180-190℃ with a catalyst loading of 0.05% (mass), a molar ratio of 1 to 1.40, and a reaction time of 6 hours . The conversion of capric acid reached 99.7% .Molecular Structure Analysis

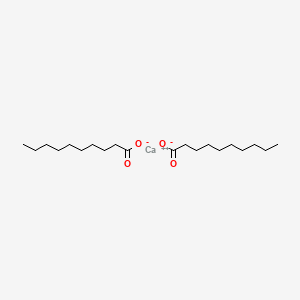

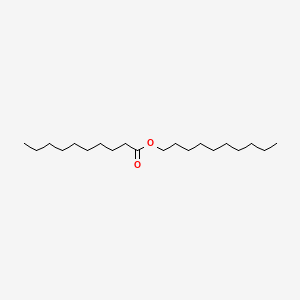

The molecular formula of Decyl decanoate is C20H40O2 . Its IUPAC name is decyl decanoate . The InChI code isInChI=1S/C20H40O2/c1-3-5-7-9-11-13-15-17-19-22-20(21)18-16-14-12-10-8-6-4-2/h3-19H2,1-2H3 . The InChIKey is XAKXZZPEUKNHMA-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

Decyl decanoate has a molecular weight of 312.5 g/mol . It has a XLogP3-AA value of 8.7, indicating its lipophilicity . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . It also has 18 rotatable bonds .Relevant Papers The paper “Synthesis of Decyl Decanoate” by Zhang Yue-jiang provides valuable information about the synthesis of Decyl decanoate . Another paper titled “Decyl Decanoate: A Major Component of the Tergite Glands of Honeybee” discusses the presence of Decyl decanoate in honeybees .

科学的研究の応用

生化学試薬

デシルデカノエートは、生命科学関連の研究のための生物材料または有機化合物として使用できる生化学試薬です 。さまざまな生化学アッセイや反応に使用できます。

脂質研究

デシルデカノエートは、脂質および脂質誘導体のカテゴリに属します 。脂質代謝や脂質関連疾患の研究など、脂質研究に使用できます。

有機合成

分子式はC20H40O2です 、デシルデカノエートは有機合成に使用できます。他の有機化合物の合成における出発物質または中間体として役立ちます。

材料科学

デシルデカノエートは、脂肪アルコールエステルです 、材料科学研究に使用できます。特に有機化合物を含む新しい材料の開発と試験に使用できます。

溶媒

デシルデカノエートはアルコールに可溶です 、そのためさまざまな化学反応やプロセスにおける溶媒として潜在的に有用です。

特性

IUPAC Name |

decyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-3-5-7-9-11-13-15-17-19-22-20(21)18-16-14-12-10-8-6-4-2/h3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKXZZPEUKNHMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061848 | |

| Record name | Decanoic acid, decyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1654-86-0 | |

| Record name | Decyl decanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1654-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Capryl caprate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001654860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, decyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decanoic acid, decyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyl decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRYL CAPRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B88B7ACL5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of decyl decanoate in honeybee colonies?

A1: Decyl decanoate is a major component of the tergal gland secretions in virgin honeybee queens, specifically those 3-10 days old. [, ] These secretions play a crucial role in communication within the hive, influencing worker bee behavior and potentially contributing to queen recognition and mating. [, ] Interestingly, decyl decanoate is either absent or present in very small amounts in queens 0-2 days old, suggesting its production is linked to specific developmental stages and social roles within the colony. []

Q2: How does decyl decanoate contribute to attracting pollinators?

A2: Research suggests that decyl decanoate, along with other compounds like dimethyl phthalate, isopropyl myristate, ethyl cinnamate, and linalool, exhibits attractive activity towards the pollinator Asias halodendri. [] This attraction is crucial for the pollination of Elaeagnus angustifolia, a plant species whose flowers contain these compounds. [] While the exact mechanism of attraction remains unclear, the combination of these compounds likely creates a specific olfactory signal that Asias halodendri can detect and respond to. []

Q3: Can decyl decanoate be synthesized in a laboratory setting, and what factors influence its synthesis?

A3: Yes, decyl decanoate can be synthesized via esterification using decanoic acid and decyl alcohol with stannous chloride as a catalyst. [] Factors like catalyst dosage, reaction temperature, molar ratio of starting materials, and reaction time significantly influence the esterification rate and final yield. [] Studies show that optimal conditions involve a temperature range of 180-190°C, a catalyst loading of 0.05% by mass, a molar ratio of 1:1.40 (decanoic acid:decyl alcohol), and a reaction time of 6 hours. []

Q4: Has decyl decanoate been found in other organisms besides honeybees?

A4: Yes, decyl decanoate has been identified in the scent profile of Himantoglossum adriaticum, a species of orchid found in Italy. [] This suggests a broader ecological role for this compound beyond its function in honeybee communication. It is possible that decyl decanoate contributes to attracting specific pollinators to Himantoglossum adriaticum, similar to its role in attracting Asias halodendri to Elaeagnus angustifolia. [, ]

Q5: What is the chemical structure of decyl decanoate?

A5: Decyl decanoate is an ester formed from the condensation reaction between decanoic acid and decyl alcohol. Its molecular formula is C20H40O2, and its molecular weight is 312.53 g/mol.

Q6: How does the structure of decyl decanoate relate to its properties and applications?

A6: As a symmetrical diester with a long hydrocarbon chain, decyl decanoate exhibits hydrophobic properties. [] This characteristic makes it suitable for applications requiring water resistance or as a component in hydrophobic materials. Additionally, its presence in natural systems like honeybee communication and plant pollination highlights its potential in developing bio-inspired pest control or pollination enhancement strategies.

Q7: Are there any studies focusing on modifying the structure of decyl decanoate to alter its properties?

A7: While the provided research papers do not directly investigate modifications to the decyl decanoate structure, the paper focusing on the synthesis of amphiphilic esters using a modified lipase enzyme provides insight into how altering the structure of related esters can influence their properties. [] It demonstrates that by incorporating hydrophilic groups, the resulting esters gain amphiphilic characteristics, expanding their potential applications. [] This concept could potentially be applied to decyl decanoate, modifying its structure to explore novel properties and uses.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。